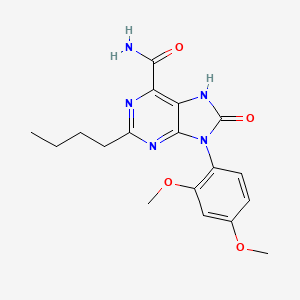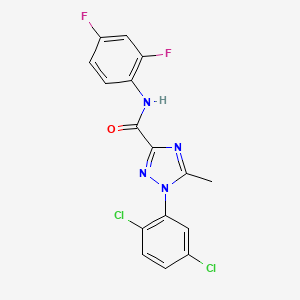
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a brominated pyridine ring attached to the alpha carbon of the amino acid backbone. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
-
Bromination of Pyridine: : The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Coupling Reaction: : The brominated pyridine is then coupled with a suitable chiral amino acid derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
-
Formation of Dihydrochloride Salt: : The final product is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the bromine atom or the pyridine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This reaction often requires a catalyst like palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Pd or Cu catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the amino group or pyridine ring.
Reduction: Reduced forms of the brominated pyridine or amino acid backbone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters and receptors.
-
Medicine: : Research is ongoing into its potential therapeutic applications, including as a precursor for drugs targeting neurological disorders.
-
Industry: : It is used in the development of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism by which (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The brominated pyridine ring can enhance binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(3-bromopyridin-2-yl)propanoic acid
- (S)-2-Amino-3-(4-bromopyridin-2-yl)propanoic acid
- (S)-2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
Uniqueness
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride is unique due to the specific position of the bromine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for fine-tuning of the compound’s properties for specific applications.
属性
IUPAC Name |
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOMLJMPCRNTI-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)
![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)



![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)
![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)
